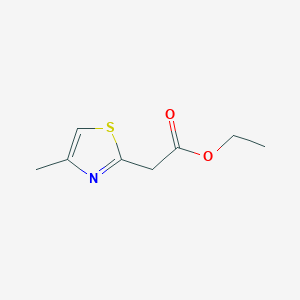

Ethyl 2-(4-methylthiazol-2-yl)acetate

Description

Properties

IUPAC Name |

ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-3-11-8(10)4-7-9-6(2)5-12-7/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFXRMMDXBTYQKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC(=CS1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30341630 | |

| Record name | Ethyl (4-methyl-1,3-thiazol-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30341630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51221-43-3 | |

| Record name | Ethyl (4-methyl-1,3-thiazol-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30341630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Ethyl 2-(4-methylthiazol-2-yl)acetate for Drug Discovery Professionals

Abstract

Ethyl 2-(4-methylthiazol-2-yl)acetate is a pivotal heterocyclic building block in contemporary medicinal chemistry. The strategic placement of the methyl group on the thiazole scaffold, combined with the reactive ethyl acetate side chain, makes it a versatile precursor for synthesizing a diverse range of biologically active compounds. This guide provides an in-depth exploration of its core physicochemical properties, established synthetic routes, reactivity profile, and critical analytical characterization protocols. Designed for researchers and drug development scientists, this document synthesizes technical data with practical, field-proven insights to facilitate the strategic application of this compound in the design and development of novel therapeutics.

Introduction: The Strategic Importance of the 4-Methylthiazole Scaffold

The 1,3-thiazole ring is a well-established "privileged scaffold" in drug discovery, forming the core of numerous approved drugs due to its favorable metabolic stability and its capacity to act as a bioisostere for other aromatic systems. It frequently engages in crucial hydrogen bonding and hydrophobic interactions with biological targets. The specific isomer, Ethyl 2-(4-methylthiazol-2-yl)acetate, offers distinct advantages. The methyl group at the 4-position can provide a valuable steric and electronic handle to modulate target binding affinity and fine-tune pharmacokinetic properties. The ethyl acetate moiety at the 2-position serves as a chemically tractable point for molecular elaboration, enabling the construction of compound libraries for structure-activity relationship (SAR) studies. A comprehensive understanding of this reagent's properties is therefore fundamental to its effective and reproducible use in complex synthetic campaigns.

Core Physicochemical Properties

Accurate physicochemical data is the bedrock of successful process development, formulation, and computational modeling. The properties of Ethyl 2-(4-methylthiazol-2-yl)acetate are summarized below.

General and Structural Data

| Property | Value | Source |

| IUPAC Name | ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate | N/A |

| CAS Number | 37128-24-8 | [1] |

| Molecular Formula | C8H11NO2S | [1] |

| Molecular Weight | 185.24 g/mol | [1] |

| Canonical SMILES | CCOC(=O)CC1=NC(=CS1)C | N/A |

| InChI Key | VGRVKVGGUPOCMT-UHFFFAOYSA-N | [2] |

Physical and Predicted Properties

| Property | Value | Notes |

| Appearance | Colorless to pale yellow liquid/oil | General observation for similar compounds |

| Boiling Point | Data not available | N/A |

| Melting Point | Data not available | [1] |

| Density | Data not available | [1] |

| Storage | Store sealed in a dry, room temperature environment | [1] |

Synthesis and Chemical Reactivity

The synthesis of Ethyl 2-(4-methylthiazol-2-yl)acetate is most efficiently achieved through the Hantzsch thiazole synthesis, a robust and widely adopted method for constructing the thiazole core.

Synthetic Workflow: The Hantzsch Thiazole Synthesis

The causality of this reaction lies in the nucleophilic character of the thioamide's sulfur atom and the electrophilic nature of the α-halocarbonyl. The process begins with the thioamide attacking the α-halocarbonyl, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.

Protocol Rationale: The reaction of ethyl 3-chloropropanoate (an α-halocarbonyl) with a suitable thioamide under thermal conditions drives the cyclization and dehydration steps, leading to the formation of the stable aromatic thiazole product.

Caption: A validated workflow for the analytical characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise: NMR is the definitive technique for structural elucidation. The choice of solvent (e.g., CDCl₃) is critical for sample solubility and avoiding signal overlap. A field strength of 400 MHz is typically sufficient for unambiguous proton assignment in a molecule of this complexity.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a proton spectrum. Expected chemical shifts (δ, ppm) and multiplicities are:

-

~1.3 ppm (triplet, 3H): The methyl protons of the ethyl ester, split by the adjacent methylene group.

-

~2.5 ppm (singlet, 3H): The methyl protons attached to the thiazole ring.

-

~3.9 ppm (singlet, 2H): The methylene protons of the acetate group adjacent to the thiazole ring.

-

~4.2 ppm (quartet, 2H): The methylene protons of the ethyl ester, split by the adjacent methyl group.

-

~6.9 ppm (singlet, 1H): The proton at the 5-position of the thiazole ring.

-

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum to confirm the carbon skeleton.

-

Data Interpretation: Confirm that the integrations of the ¹H NMR signals match the expected proton counts and that the chemical shifts and coupling patterns are consistent with the proposed structure.

Mass Spectrometry (MS)

Expertise: Mass spectrometry provides orthogonal confirmation of the molecular weight. Electrospray ionization (ESI) is the preferred method for this class of compounds as it is a soft ionization technique that typically yields a prominent molecular ion peak, minimizing fragmentation and simplifying spectral interpretation.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a dilute solution (e.g., 0.1 mg/mL) of the compound in a solvent compatible with HPLC, such as acetonitrile or methanol.

-

Methodology: Infuse the sample directly or, preferably, inject it onto an LC-MS system equipped with a C18 column. The LC component allows for online purity assessment prior to mass analysis.

-

Data Acquisition: Operate the mass spectrometer in positive ion ESI mode.

-

Data Interpretation: Look for the protonated molecular ion peak ([M+H]⁺) at an m/z value of approximately 186.25, confirming the molecular weight of 185.24 g/mol .

High-Performance Liquid Chromatography (HPLC)

Expertise: HPLC is the gold standard for determining the purity of small organic molecules. A reversed-phase C18 column is chosen for its versatility in retaining moderately polar compounds like this one. A gradient elution is employed to ensure that both the main compound and any potential impurities with different polarities are effectively resolved and eluted within a reasonable timeframe.

Step-by-Step Protocol:

-

System Preparation: Use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The mobile phase will consist of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid. The acid modifier is crucial for good peak shape.

-

Method: Run a linear gradient from 5% B to 95% B over 10-15 minutes at a flow rate of 1.0 mL/min.

-

Detection: Monitor the elution profile with a UV detector at a wavelength of 254 nm, where the thiazole ring is expected to have significant absorbance.

-

Purity Calculation: The purity is determined by calculating the area percentage of the main product peak relative to the total area of all observed peaks. A purity level of >95% is typically required for use in drug discovery campaigns.

Applications and Strategic Value in Drug Discovery

Ethyl 2-(4-methylthiazol-2-yl)acetate is not an end-product but a strategic intermediate. Its value lies in its utility as a launchpad for creating more complex molecules. For example, it is a key precursor for the synthesis of certain kinase inhibitors and modulators of other enzyme systems. The carboxylic acid derivative, obtained via simple hydrolysis, is frequently coupled with diverse amine fragments to rapidly build libraries of amides, which are then screened for biological activity against various therapeutic targets.

Safety, Handling, and Storage

As a professional research chemical, Ethyl 2-(4-methylthiazol-2-yl)acetate should be handled with appropriate care.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [3][4]Avoid inhalation of vapors and contact with skin and eyes. [3]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances and sources of ignition. [3][5]* Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. [3]

Conclusion

Ethyl 2-(4-methylthiazol-2-yl)acetate is a high-value chemical tool for the medicinal chemist. Its well-defined structure and predictable reactivity, centered on the versatile ethyl acetate group, provide a reliable entry point into novel chemical space. The robust analytical protocols detailed herein form a self-validating framework to ensure the quality and identity of this starting material, which is a non-negotiable prerequisite for the synthesis of potential drug candidates. By leveraging the principles and data in this guide, researchers can confidently and efficiently incorporate this important building block into their drug discovery programs.

References

-

Title: Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates Source: Taylor & Francis Online URL: [Link]

-

Title: Ethyl 2-formamidothiazol-4-acetate | C8H10N2O3S | CID 688091 Source: PubChem URL: [Link]

-

Title: Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates Source: ResearchGate URL: [Link]

-

Title: Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities Source: Chemical Methodologies URL: [Link]

-

Title: 4-Thiazoleacetic acid, 2-amino-, ethyl ester Source: PubChem URL: [Link]

-

Title: Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate Source: ResearchGate URL: [Link]

-

Title: Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides Source: ResearchGate URL: [Link]

-

Title: Ethyl 2-(2-formylaminothiazol-4-yl) acetate Source: ChemBK URL: [Link]

Sources

A Senior Application Scientist's Guide to the Structural and Spectroscopic Analysis of Ethyl 2-(4-methylthiazol-2-yl)acetate

Abstract

This technical guide provides a comprehensive analysis of Ethyl 2-(4-methylthiazol-2-yl)acetate, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. We will delve into its core structural features and present a multi-faceted spectroscopic approach for its unambiguous identification and characterization. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale for each analytical choice. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we establish a self-validating workflow for confirming the molecular identity and purity of this important thiazole derivative.

Introduction: The Significance of a Thiazole Building Block

Ethyl 2-(4-methylthiazol-2-yl)acetate belongs to the thiazole family, a class of sulfur- and nitrogen-containing five-membered heterocyclic compounds. Thiazole rings are privileged structures in drug discovery, appearing in a wide array of pharmaceuticals and biologically active compounds.[1][2] Their utility stems from their ability to engage in hydrogen bonding and act as bioisosteres for other functional groups, thereby modulating the pharmacological properties of a molecule. Ethyl 2-(4-methylthiazol-2-yl)acetate, in particular, serves as a versatile synthetic intermediate, providing a key structural motif for the elaboration of more complex molecular architectures.[2] A thorough understanding of its structure and the ability to confirm its identity with high fidelity are therefore paramount for any research or development program that utilizes it.

Molecular Structure Elucidation

To analyze a molecule, we must first understand its constituent parts. The systematic name, Ethyl 2-(4-methylthiazol-2-yl)acetate, and its molecular formula, C₈H₁₁NO₂S, describe a precise arrangement of atoms.

-

Core Heterocycle: A thiazole ring substituted at the 2- and 4-positions.

-

Position 2: An ethyl acetate group connected via its alpha-carbon.

-

Position 4: A methyl group.

This arrangement gives the molecule its unique chemical and physical properties.

Caption: Molecular structure of Ethyl 2-(4-methylthiazol-2-yl)acetate.

A Note on Synthesis and Purity

While numerous synthetic routes exist, a common method involves the Hantzsch thiazole synthesis.[3] This typically involves the reaction of a thioamide with an α-haloketone. Understanding the synthesis is crucial from an analytical perspective, as it informs us about potential side-products or unreacted starting materials that could interfere with spectroscopic measurements. For all analytical procedures described herein, it is assumed the sample has undergone appropriate purification (e.g., column chromatography or recrystallization) to achieve a high degree of purity.

Spectroscopic Analysis: A Multi-faceted Approach

No single technique provides a complete picture. True structural confirmation lies in the convergence of data from orthogonal analytical methods. Here, we detail the application of NMR, IR, and MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. We will examine both ¹H and ¹³C NMR.[4][5]

¹H NMR (Proton NMR) Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For Ethyl 2-(4-methylthiazol-2-yl)acetate, we predict the following signals:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.0 - 7.2 | Singlet (s) | 1H | Thiazole C5-H | The lone proton on the heterocyclic ring is deshielded by the electronegative N and S atoms.[6][7] |

| ~ 4.2 | Quartet (q) | 2H | -O-CH₂ -CH₃ | Methylene protons adjacent to the ester oxygen are deshielded. They are split into a quartet by the neighboring methyl group (n+1 rule). |

| ~ 3.8 | Singlet (s) | 2H | Thiazole-CH₂ -C=O | These methylene protons are deshielded by both the thiazole ring and the carbonyl group. Lack of adjacent protons results in a singlet. |

| ~ 2.4 | Singlet (s) | 3H | Thiazole-CH₃ | The methyl group attached to the thiazole ring. Its singlet nature is due to the absence of adjacent protons.[8] |

| ~ 1.3 | Triplet (t) | 3H | -O-CH₂-CH₃ | The terminal methyl group of the ethyl ester is split into a triplet by the adjacent methylene group. |

¹³C NMR Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 168 - 171 | C =O (Ester) | The carbonyl carbon is highly deshielded, appearing far downfield.[9] |

| ~ 165 - 167 | Thiazole C2 | The carbon atom flanked by both sulfur and nitrogen heteroatoms is significantly deshielded. |

| ~ 150 - 152 | Thiazole C4 | The substituted carbon of the thiazole ring. |

| ~ 115 - 118 | Thiazole C5 | The carbon bearing the lone proton on the thiazole ring. |

| ~ 61 - 63 | -O-CH₂ -CH₃ | The methylene carbon of the ester is deshielded by the adjacent oxygen atom.[9] |

| ~ 35 - 38 | Thiazole-CH₂ -C=O | The methylene bridge carbon. |

| ~ 18 - 20 | Thiazole-CH₃ | The methyl carbon attached to the thiazole ring.[8] |

| ~ 14 - 15 | -O-CH₂-CH₃ | The terminal methyl carbon of the ethyl ester.[9] |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[10][11][12]

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment | Rationale |

| ~ 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H (Thiazole) | C-H stretching vibrations for sp² hybridized carbons typically appear above 3000 cm⁻¹.[13] |

| ~ 2980 - 2850 | Medium | C-H Stretch | Aliphatic C-H (CH₂, CH₃) | C-H stretching vibrations for sp³ hybridized carbons. |

| ~ 1740 - 1720 | Strong | C=O Stretch | Ester Carbonyl | This is a highly characteristic and intense absorption for the carbonyl group in an aliphatic ester.[13][14] Its presence is a key diagnostic feature. |

| ~ 1600 - 1450 | Medium | C=C and C=N Stretch | Thiazole Ring Skeletal | These absorptions are characteristic of the heterocyclic ring vibrations.[10][11][15] |

| ~ 1250 - 1150 | Strong | C-O Stretch (asymmetric) | Ester C-O | Esters exhibit a strong, characteristic C-O stretching band.[14] This, in conjunction with the C=O stretch, is strong evidence for an ester functional group. |

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

-

Background Scan: Run a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Acquire the spectrum of the sample over the range of 4000-600 cm⁻¹.

-

Data Analysis: The resulting spectrum should be analyzed for the presence of the key functional group absorptions listed above.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information based on its fragmentation pattern upon ionization.[16][17][18] For Ethyl 2-(4-methylthiazol-2-yl)acetate (C₈H₁₁NO₂S), the exact mass is 201.0514.

Expected Observations:

-

Molecular Ion (M⁺): A peak at m/z = 201 will confirm the molecular weight of the compound. Due to the presence of a sulfur atom, a characteristic M+2 peak (from the ³⁴S isotope) should be observed at m/z = 203 with an abundance of approximately 4.4% relative to the M⁺ peak.

-

Key Fragmentation: The fragmentation pattern provides a fingerprint that helps confirm the structure. Common fragmentation pathways for esters include the loss of the alkoxy group (-OC₂H₅, 45 Da) or cleavage at the alpha-carbon.[19][20][21]

Caption: Predicted key fragmentation pathways in Mass Spectrometry.

Experimental Protocol: Mass Spectrometry (e.g., GC-MS with Electron Ionization)

-

Sample Introduction: A dilute solution of the sample is injected into a Gas Chromatograph (GC) to separate it from any potential impurities.

-

Ionization: The eluted compound enters the mass spectrometer and is ionized, typically using Electron Ionization (EI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Integrated Spectroscopic Data Analysis: The Holistic View

The true power of this analytical workflow lies in synthesizing the data from all three techniques. Each piece of information should corroborate the others, forming a self-validating system.

Caption: Integrated workflow for structural confirmation.

The process is logical and self-reinforcing:

-

MS provides the molecular formula (C₈H₁₁NO₂S) and weight (201 Da).

-

NMR confirms this formula by showing the correct number of carbon (8) and hydrogen (11) environments and their specific connectivities, consistent with the proposed structure.

-

IR validates the presence of the key ester functional group (C=O and C-O stretches) proposed by the name and confirmed by the NMR data.

When the data from all three analyses align perfectly with the predicted values for Ethyl 2-(4-methylthiazol-2-yl)acetate, the structure is confirmed with a high degree of confidence.

Conclusion

The structural characterization of Ethyl 2-(4-methylthiazol-2-yl)acetate is achieved through a systematic and integrated application of NMR, IR, and Mass Spectrometry. This guide has detailed the characteristic spectral signatures for this molecule and outlined the experimental protocols required for their acquisition. By understanding the causal links between molecular structure and spectral output, researchers can move beyond simple pattern matching to a more robust and scientifically rigorous method of structural verification. This comprehensive approach ensures the identity and quality of this key synthetic intermediate, underpinning the integrity of subsequent research and development efforts.

References

-

Pellicciari, R., Curini, M., & Ceccherelli, P. (1977). Mass spectrometry of sulfurated heterocyclic compounds. Isothiochromanone and its derivatives. Boll Chim Farm, 116(4), 229-38. [Link]

-

Taurins, A., & Kasman, S. (1957). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Journal of Chemistry, 35(4), 341-347. [Link]

-

Palanivel, C., Suganya, K., Ramalingan, C., & Kabilan, S. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry, 16(3). [Link]

-

Taurins, A., & Kasman, S. (1957). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Science Publishing. [Link]

-

Taurins, A., & Kasman, S. (1957). Thiazoles: iii. Infrared spectra of methylthiazoles. ResearchGate. [Link]

-

ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of 1 compared with related heterocycles. [Link]

-

Smith, L. R. (2000). Mass Spectral Fragmentation Patterns of Deuterated Butyl and Ethyl Acetates: An Easy Microscale Isotopic Labeling Experiment. Journal of Chemical Education, 77(3), 378. [Link]

-

ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are synthesized by our group. [Link]

-

Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

-

Abraham, R. J. (n.d.). ¹H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link]

-

Abdel-Wahab, B. F., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1741. [Link]

-

Wang, H., et al. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(10-11), 1690-1697. [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. [Link]

-

PubMed. (n.d.). [Mass spectrometry of sulfurated heterocyclic compounds. Isothiochromanone and its derivatives]. [Link]

-

Spiteller, G. (1966). Mass Spectrometry of Heterocyclic Compounds. Advances in Heterocyclic Chemistry, 7, 301-376. [Link]

-

Al-Juboori, A. A. A., et al. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies, 6(3), 218-228. [Link]

-

ResearchGate. (n.d.). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. [Link]

-

PubChem. (n.d.). 2-Isopropyl-4-methylthiazole. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Scribd. (n.d.). IV Absorption Table. [Link]

-

Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. [Link]

-

University of Calgary. (n.d.). Spectra of ethyl acetate. [Link]

-

PubChem. (n.d.). Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate. [Link]

-

The Royal Society of Chemistry. (n.d.). Ambient and aerobic carbon-carbon bond cleavage toward α-ketoester synthesis by transition-metal-free photocatalysis Contents. [Link]

-

Rajmohan, R., et al. (2023). Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities. New Journal of Chemistry, 47(33), 15481-15495. [Link]

-

Wise, S. A., et al. (2018). Determination of Polycyclic Aromatic Hydrocarbons with Molecular Weight 300 and 302 in Environmental-Matrix Standard Reference Materials by Gas Chromatography/Mass Spectrometry. Analytical Chemistry, 90(15), 9475-9483. [Link]

-

Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

-

Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

-

Kotgire, S. S., et al. (n.d.). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. [Link]

-

Simões, G. (2020). The use of mass spectrometry and spectroscopic techniques to study sulfur consisting biomolecules. Journal of R&D, 8(8). [Link]

-

PubChemLite. (n.d.). 2-ethyl-4-methylthiazole (C6H9NS). [Link]

-

Shchepin, R. V., et al. (2017). Heterogeneous ¹H and ¹³C Parahydrogen-Induced Polarization of Acetate and Pyruvate Esters. Journal of the American Chemical Society, 139(28), 9671-9678. [Link]

-

Wiley, R. H., et al. (1945). Derivatives of 2-Amino-4-methylthiazole. Journal of the American Chemical Society, 67(6), 983-984. [Link]

-

The Good Scents Company. (n.d.). 2-isobutyl-4-methyl thiazole. [Link]

-

MDPI. (n.d.). Ethyl 2-(3,5-Dioxo-2-p-tolyl-1,2,4-thiadiazolidin-4-yl) Acetate: A New Inhibitor of Insulin-Degrading Enzyme. [Link]

-

Chemical Shifts. (n.d.). 2-Methyl-thiazole-4,5-dicarboxylic acid, diethyl ester - Optional[¹³C NMR]. [Link]

-

PubChem. (n.d.). Ethyl 2-formamidothiazol-4-acetate. [Link]

-

ResearchGate. (n.d.). ¹H-NMR impurity originating from ethyl acetate - What could it be? [Link]

-

PubChem. (n.d.). 4-Thiazoleacetic acid, 2-amino-, ethyl ester. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Ethyl 2-(2-morpholinothiazol-4-yl)acetate () for sale [vulcanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 6. Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles – Oriental Journal of Chemistry [orientjchem.org]

- 7. modgraph.co.uk [modgraph.co.uk]

- 8. 2-Ethyl-4-methyl thiazole(15679-12-6) 13C NMR [m.chemicalbook.com]

- 9. Heterogeneous 1H and 13C Parahydrogen-Induced Polarization of Acetate and Pyruvate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. researchgate.net [researchgate.net]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. researchgate.net [researchgate.net]

- 16. Differentiation of isomeric sulfur heterocycles by electron ionization mass spectrometry: 1,4-dithiins, 1,4-dithiafulvenes and their analogues tetrathianaphthalenes, tetrathiafulvalenes and tetrathiapentalenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. [Mass spectrometry of sulfurated heterocyclic compounds. Isothiochromanone and its derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. scispace.com [scispace.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. pharmacy180.com [pharmacy180.com]

An In-depth Technical Guide to Ethyl 2-(4-methylthiazol-2-yl)acetate: Synthesis, Characterization, and Potential Applications

Introduction

Thiazole derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous biologically active compounds. Their versatile chemical nature allows for a wide range of substitutions, leading to a diverse array of pharmacological activities. This guide focuses on a specific, yet important, member of this family: Ethyl 2-(4-methylthiazol-2-yl)acetate. While not as extensively commercialized as some of its analogues, its structural motif is of significant interest to researchers in the field.

This document provides a comprehensive overview of Ethyl 2-(4-methylthiazol-2-yl)acetate, including its chemical identity, a plausible synthetic pathway, expected analytical characteristics, and a discussion of its potential applications in drug discovery. The information presented herein is curated for researchers, scientists, and professionals in drug development, aiming to provide both foundational knowledge and practical insights.

Chemical Identity and Properties

While a specific CAS number for Ethyl 2-(4-methylthiazol-2-yl)acetate is not readily found in major chemical databases, its molecular structure and properties can be confidently predicted. The compound consists of a central 4-methylthiazole ring, with an ethyl acetate group attached at the 2-position.

Molecular Structure:

Caption: Molecular structure of Ethyl 2-(4-methylthiazol-2-yl)acetate.

| Property | Value |

| Molecular Formula | C8H11NO2S |

| Molecular Weight | 185.24 g/mol |

| IUPAC Name | Ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate |

| Appearance | Expected to be a liquid or low-melting solid |

| Solubility | Expected to be soluble in common organic solvents |

Synthesis Methodology

A robust and efficient synthesis of Ethyl 2-(4-methylthiazol-2-yl)acetate can be envisioned through a well-established synthetic route for thiazole derivatives, known as the Hantzsch thiazole synthesis. This method involves the condensation of a thioamide with an α-haloketone. For the target compound, a two-step process starting from commercially available reagents is proposed.

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for Ethyl 2-(4-methylthiazol-2-yl)acetate.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-thioacetamidoacetate

-

To a solution of ethyl malonate (1.0 eq) in a suitable solvent such as ethanol, add thiourea (1.0 eq).

-

The reaction mixture is heated to reflux for 4-6 hours.

-

Progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to yield Ethyl 2-thioacetamidoacetate.

Step 2: Synthesis of Ethyl 2-(4-methylthiazol-2-yl)acetate

-

Dissolve Ethyl 2-thioacetamidoacetate (1.0 eq) in a suitable solvent like ethanol or acetone.

-

Add chloroacetone (1.1 eq) to the solution.

-

The mixture is stirred at room temperature or gently heated to 50-60 °C for 2-4 hours.

-

The reaction progress is monitored by TLC.

-

After the reaction is complete, the solvent is evaporated.

-

The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated.

-

The final product, Ethyl 2-(4-methylthiazol-2-yl)acetate, is purified by column chromatography.

Note: This is a generalized protocol and may require optimization of reaction conditions, solvents, and purification methods.

Analytical Characterization

The structural confirmation of the synthesized Ethyl 2-(4-methylthiazol-2-yl)acetate would rely on a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | - Triplet and quartet for the ethyl group protons. - Singlet for the methylene protons of the acetate group. - Singlet for the methyl group on the thiazole ring. - Singlet for the proton on the thiazole ring. |

| ¹³C NMR | - Peaks corresponding to the carbonyl carbon of the ester, the carbons of the thiazole ring, the methylene and methyl carbons of the ethyl group, and the methyl carbon on the thiazole ring. |

| IR Spectroscopy | - Characteristic C=O stretching vibration for the ester group (~1735 cm⁻¹). - C=N and C=C stretching vibrations of the thiazole ring. |

| Mass Spectrometry | - Molecular ion peak corresponding to the molecular weight of the compound (m/z = 185.24). |

Potential Applications in Drug Development

The thiazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While specific studies on Ethyl 2-(4-methylthiazol-2-yl)acetate are limited, the structural class it belongs to has shown significant promise in various therapeutic areas.

-

Antimicrobial Agents: Thiazole-containing compounds have been investigated for their antibacterial and antifungal properties. The sulfur and nitrogen heteroatoms are crucial for their interaction with biological targets.

-

Anti-inflammatory Agents: Certain thiazole derivatives have demonstrated anti-inflammatory activity, potentially through the inhibition of key enzymes in the inflammatory cascade.

-

Anticancer Agents: The thiazole ring is present in several anticancer drugs. Derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate have shown significant antileukemic activity.[1][2]

-

Kinase Inhibitors: The thiazole scaffold can serve as a core for designing kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.[3]

The ethyl acetate moiety at the 2-position of the thiazole ring provides a handle for further chemical modifications, allowing for the generation of a library of compounds for structure-activity relationship (SAR) studies. This makes Ethyl 2-(4-methylthiazol-2-yl)acetate a valuable building block for the synthesis of more complex and potentially more potent drug candidates.

Conclusion

Ethyl 2-(4-methylthiazol-2-yl)acetate represents an interesting and synthetically accessible molecule with potential for applications in drug discovery. This guide has provided a comprehensive overview of its chemical properties, a plausible and detailed synthetic route, and the expected analytical data for its characterization. The discussion on its potential applications, based on the established biological activities of related thiazole derivatives, highlights its significance as a scaffold for the development of new therapeutic agents. Further research into the biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

-

Cogent Chemistry. Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. [Link]

-

Chemical Methodologies. Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. [Link]

-

ResearchGate. Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. [Link]

-

PubChem. Ethyl 2-formamidothiazol-4-acetate. [Link]

-

PubChem. 4-Thiazoleacetic acid, 2-amino-, ethyl ester. [Link]

-

ChemBK. Ethyl 2-(2-formylaminothiazol-4-yl) acetate. [Link]

-

PubChem. Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate. [Link]

-

International Journal of Pharmaceutical Sciences and Research. Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of. [Link]

-

MDPI. Ethyl 2-(3,5-Dioxo-2-p-tolyl-1,2,4-thiadiazolidin-4-yl) Acetate: A New Inhibitor of Insulin-Degrading Enzyme. [Link]

-

PubMed Central. Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with coumarinylthiazolyl pyrazole system as potential VEGFR-2 inhibitors and apoptosis inducer: synthesis, cytotoxic evaluation, cell cycle, autophagy, in silico ADMET and molecular docking studies. [Link]

Sources

An In-depth Technical Guide to the Synthesis of Ethyl 2-(4-methylthiazol-2-yl)acetate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(4-methylthiazol-2-yl)acetate is a key heterocyclic building block in modern medicinal chemistry and materials science. Its structure, featuring a thiazole core—a five-membered aromatic ring containing sulfur and nitrogen—linked to an ethyl acetate moiety at the C2 position, makes it a versatile intermediate for the synthesis of more complex molecular architectures. Thiazole rings are prevalent in a wide array of biologically active compounds, including anti-inflammatory agents, anticancer drugs, and antivirals.[1] The acetic acid side chain provides a reactive handle for further functionalization, such as amide bond formation or elaboration into other functional groups, making this compound particularly valuable in the construction of compound libraries for drug discovery.

This guide provides a comprehensive overview of the primary synthetic strategies for Ethyl 2-(4-methylthiazol-2-yl)acetate, focusing on the well-established Hantzsch thiazole synthesis. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss key considerations for process optimization. Furthermore, alternative synthetic approaches will be explored, offering a broader perspective on the chemical synthesis of this important intermediate.

Part 1: The Core Synthetic Strategy - A Modified Hantzsch Thiazole Synthesis

The most direct and convergent route to Ethyl 2-(4-methylthiazol-2-yl)acetate is through a variation of the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887.[2] This classic condensation reaction typically involves the cyclization of an α-haloketone with a thioamide.

For the specific synthesis of our target molecule, the key reactants are:

-

An α-haloketone : 1-Chloroacetone (or 1-bromoacetone) serves as the three-carbon backbone, providing the methyl group at the C4 position of the thiazole ring.

-

A thioamide derivative : To install the ethyl acetate group at the C2 position, a thioamide bearing the desired side chain is required. The logical precursor is Ethyl 2-amino-2-thioxoacetate (also known as ethyl thiooxamate).

1.1: Mechanistic Insights

The Hantzsch synthesis proceeds through a well-elucidated mechanism involving nucleophilic attack and subsequent cyclization. The causality behind this sequence is a cascade of acid-base reactions and intramolecular condensations.

-

Nucleophilic Attack : The sulfur atom of the thioamide is a potent nucleophile and attacks the electrophilic carbon of the α-haloketone's carbonyl group.

-

Intermediate Formation : This initial attack forms a tetrahedral intermediate.

-

Cyclization : The nitrogen atom of the thioamide then acts as an intramolecular nucleophile, attacking the carbon atom bearing the halogen. This step forms the five-membered thiazole ring.

-

Dehydration : The resulting thiazoline intermediate readily dehydrates under the reaction conditions to yield the aromatic thiazole ring, which is the thermodynamic driving force for the reaction's completion.

Below is a diagram illustrating this proposed mechanistic pathway.

Caption: Proposed mechanism for the Hantzsch synthesis of the target molecule.

1.2: Detailed Experimental Protocol

This protocol is a representative procedure based on established Hantzsch synthesis methodologies for structurally similar thiazoles.[3][4] Optimization of reaction time, temperature, and solvent may be required to maximize yield and purity.

Materials:

-

Ethyl 2-amino-2-thioxoacetate

-

1-Chloroacetone

-

Ethanol (anhydrous)

-

Triethylamine (or another suitable base)

-

Ethyl acetate (for extraction)

-

Brine solution

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Ethyl 2-amino-2-thioxoacetate (1.0 equivalent) and anhydrous ethanol to form a solution or suspension.

-

Reagent Addition: Add 1-Chloroacetone (1.05 equivalents) to the mixture. A slight exotherm may be observed.

-

Base Addition: Slowly add triethylamine (1.1 equivalents) to the reaction mixture. The base serves to neutralize the HCl generated during the cyclization step.

-

Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure Ethyl 2-(4-methylthiazol-2-yl)acetate.

1.3: Key Experimental Considerations & Optimization

-

Choice of Haloketone: While 1-chloroacetone is often used, 1-bromoacetone is more reactive and may lead to shorter reaction times, but it is also more lachrymatory.

-

Solvent System: Ethanol is a common solvent, but other polar solvents like acetonitrile or DMF can be used. The choice of solvent can influence reaction rates and solubility of intermediates.

-

Base: The selection of a base is critical. A non-nucleophilic base like triethylamine or diisopropylethylamine is preferred to avoid side reactions. Stronger bases could potentially deprotonate the α-carbon of the ester.

-

One-Pot Procedures: For efficiency, one-pot syntheses where the α-halogenation of a ketone is performed in situ followed by the addition of the thioamide can be explored.[4]

Part 2: Alternative Synthetic Routes

While the Hantzsch synthesis is the most direct approach, other strategies can be envisioned for the synthesis of Ethyl 2-(4-methylthiazol-2-yl)acetate, particularly through the post-functionalization of a pre-formed thiazole ring.

2.1: Metalation and Alkylation of 4-Methylthiazole

This strategy involves the deprotonation of 4-methylthiazole at the C2 position, which is the most acidic proton on the ring, followed by quenching with an appropriate electrophile.

-

Deprotonation: 4-Methylthiazole is treated with a strong base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like THF to generate the 2-lithio-4-methylthiazole intermediate.

-

Alkylation: The resulting organolithium species is then quenched with an electrophile, in this case, ethyl bromoacetate or ethyl chloroacetate, to introduce the desired side chain.

This method's success is contingent on achieving selective deprotonation at the C2 position and avoiding side reactions with the ester functionality of the electrophile.

2.2: Cross-Coupling Reactions

Modern cross-coupling methodologies offer powerful tools for C-C bond formation. A plausible, albeit longer, route could involve:

-

Synthesis of a 2-Halo-4-methylthiazole: This can be prepared from 2-amino-4-methylthiazole via a Sandmeyer-type reaction.

-

Palladium-Catalyzed Cross-Coupling: The resulting 2-bromo- or 2-chloro-4-methylthiazole can then be subjected to a cross-coupling reaction (e.g., Negishi, Suzuki, or Stille coupling) with a suitable organometallic reagent derived from ethyl acetate, such as a zinc enolate (Reformatsky-type reaction) or a boronic ester. Palladium-catalyzed direct arylation of thiazole derivatives has also been reported, which could be adapted for alkylation.[5]

The overall workflow for these synthetic approaches is summarized in the diagram below.

Caption: Overview of primary and alternative synthetic workflows.

Part 3: Data Summary and Purification

Successful synthesis requires rigorous purification and characterization of the final product.

3.1: Purification Techniques

-

Column Chromatography: As mentioned in the protocol, silica gel chromatography is the standard method for purifying the crude product. The polarity of the eluent system (e.g., ethyl acetate/hexanes) should be optimized based on TLC analysis.

-

Distillation: If the product is a liquid with sufficient thermal stability, vacuum distillation can be an effective purification method, especially for larger-scale preparations.

3.2: Characterization

The identity and purity of Ethyl 2-(4-methylthiazol-2-yl)acetate should be confirmed using standard analytical techniques:

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), the methyl group on the thiazole ring (singlet), the methylene bridge (singlet), and the thiazole ring proton (singlet). |

| ¹³C NMR | Resonances for all unique carbon atoms, including the ester carbonyl, the thiazole ring carbons, and the aliphatic carbons. |

| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight of the product (C₈H₁₁NO₂S, M.W. 185.24). |

| FT-IR | Characteristic absorption bands for the ester carbonyl (C=O) stretch (around 1740 cm⁻¹), C-N, and C-S bonds of the thiazole ring. |

Conclusion

The synthesis of Ethyl 2-(4-methylthiazol-2-yl)acetate is most effectively achieved via a modified Hantzsch thiazole synthesis, a robust and well-understood reaction. By carefully selecting the appropriate α-haloketone and thioamide precursors, this method provides a direct and efficient route to this valuable building block. While alternative strategies involving the post-functionalization of a pre-formed thiazole ring exist, they are generally less convergent. The protocol and considerations outlined in this guide provide a solid foundation for researchers to successfully synthesize and purify this compound for applications in drug discovery and materials science.

References

-

ChemBK. (2024). Ethyl 2-(benzo[d]thiazol-2-yl)acetate. Retrieved from [Link]

-

SynArchive. Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

Meng, G., Wang, M., Zheng, A., Dou, J., & Guo, Z. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(6), 762-771. Retrieved from [Link]

-

Meng, G., Wang, M., Zheng, A., Dou, J., & Guo, Z. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. ResearchGate. Retrieved from [Link]

- Google Patents. (1994). US5284974A - Process for the preparation of thioacetamide.

-

Wikipedia. Hantzsch pyridine synthesis. Retrieved from [Link]

-

Kotgire, S. S., Mahajan, S. K., Amrutkar, S. V., & Bhagat, U. D. (n.d.). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. Retrieved from [Link]

-

ResearchGate. Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Retrieved from [Link]

-

ResearchGate. (2012). SCHEME 2. Direct Arylation of 2-Ethyl-4-methylthiazole. Retrieved from [Link]

-

National Center for Biotechnology Information. (2010). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Retrieved from [Link]

-

Kantevari, S., Vaitla, J., & Manne, S. (2015). Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. PubMed. Retrieved from [Link]

Sources

The Enduring Legacy of a Heterocycle: A Technical Guide to the Discovery and Development of Thiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazole Nucleus - A Privileged Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom at positions 1 and 3, respectively, represents one of the most significant structural motifs in the field of medicinal chemistry.[1][2] Its unique electronic properties, planarity, and ability to participate in hydrogen bonding and other non-covalent interactions have established it as a "privileged scaffold." This distinction arises from its recurring presence in a multitude of biologically active compounds, from essential vitamins to blockbuster pharmaceuticals.[3] The thiazole nucleus is not merely a passive framework; its heteroatoms influence the molecule's overall polarity, metabolic stability, and binding affinity to biological targets. The lone pair of electrons on the sulfur atom contributes to the ring's aromaticity, while the pyridine-like nitrogen atom can act as a hydrogen bond acceptor.[4] This electronic versatility makes the thiazole ring a cornerstone in the design and synthesis of novel therapeutic agents. This guide provides an in-depth exploration of the historical journey of thiazole derivatives, from their initial discovery and synthesis to their pivotal role in shaping modern medicine.

A Historical Odyssey: Key Milestones in Thiazole Chemistry

The story of thiazole is interwoven with the broader history of heterocyclic and medicinal chemistry. From its first synthesis to its identification in critical natural products and its role in landmark pharmaceutical developments, the timeline of thiazole chemistry is marked by significant breakthroughs.

The journey began in the late 19th century, a period of foundational discoveries in organic chemistry. While early work in the 1830s identified heterocyclic compounds like pyrrole from natural sources, it was Arthur Hantzsch's publication in 1887 that formally opened the field of thiazole chemistry by providing the first rational synthesis of this ring system.[5][6] This development paved the way for chemists to create and explore a vast new chemical space.

Thiazole in Nature's Blueprint: Essential Biomolecules

Long before chemists could synthesize them in the lab, thiazole rings were performing critical functions in biological systems. Their discovery in two of the most important molecules in biochemistry—a vitamin and an antibiotic—cemented their significance.

Thiamine (Vitamin B1): The Catalytic Core

Thiamine, or Vitamin B1, is an essential micronutrient whose biologically active form is thiamine pyrophosphate (TPP). TPP is a critical coenzyme for several key enzymes in carbohydrate and amino acid metabolism.[7] The chemical reactivity of thiamine is centered on its thiazole ring. The proton at the C2 position of the thiazolium ring is unusually acidic (pKa ≈ 18), allowing for its removal under physiological conditions to form a reactive ylide, a species with adjacent positive and negative charges.[8]

This ylide is a potent nucleophile and an "electron sink," capable of attacking carbonyl carbons and stabilizing the resulting carbanionic intermediates. This unique catalytic power is central to the function of enzymes like pyruvate dehydrogenase and transketolase, which are vital for cellular energy production.[7]

Penicillin: A Strained Ring's Power

The discovery of penicillin by Alexander Fleming in 1928 revolutionized the treatment of bacterial infections. The core structure of penicillin features a four-membered β-lactam ring fused to a five-membered thiazolidine ring (a reduced, non-aromatic version of thiazole).[4] This fused-ring system, known as the penam nucleus, is the key to penicillin's antibacterial activity.

The fusion of the two rings forces the β-lactam's amide bond into a strained, non-planar conformation. This strain prevents the typical resonance stabilization of the amide bond, making the carbonyl carbon highly electrophilic. Bacterial cell walls are strengthened by cross-linking peptidoglycan strands, a reaction catalyzed by transpeptidase enzymes (also known as Penicillin-Binding Proteins or PBPs). The strained β-lactam ring of penicillin mimics the natural substrate of these enzymes. When the PBP attacks the penicillin's carbonyl group, the ring springs open, forming an irreversible covalent bond with a serine residue in the enzyme's active site. This permanently inactivates the enzyme, halting cell wall synthesis and leading to bacterial cell death.[4]

The Synthetic Revolution: Sulfathiazole and the Dawn of GMP

The discovery of Prontosil in the 1930s, which was metabolized in the body to the active antibacterial agent sulfanilamide, ignited a fervent search for more potent and safer "sulfa drugs." This research led to the synthesis of thousands of derivatives, among which sulfathiazole emerged as a highly effective agent against a wide range of bacterial infections. Before the widespread availability of penicillin, sulfathiazole was a cornerstone of antibacterial therapy, saving countless lives.[1]

However, the story of sulfathiazole is also a cautionary tale that fundamentally changed the pharmaceutical industry. In 1941, a major tragedy occurred when tablets of sulfathiazole produced by the Winthrop Chemical Company were contaminated with the sedative phenobarbital. This contamination resulted in hundreds of deaths and injuries.[9] The subsequent investigation by the U.S. Food and Drug Administration (FDA) uncovered severe deficiencies in the company's manufacturing and quality control processes.[10]

This disaster was a primary catalyst for the establishment of Good Manufacturing Practices (GMPs). The FDA moved swiftly to implement stringent regulations requiring detailed controls over the entire production process, from raw material testing to final product verification. These principles, born from the sulfathiazole tragedy, became the foundation for the comprehensive quality control standards that govern all pharmaceutical manufacturing today.[9]

An Evolving Toolkit: The Art and Science of Thiazole Synthesis

The ability to rationally design and synthesize thiazole derivatives has been central to their development as therapeutic agents. While numerous methods now exist, the original Hantzsch synthesis remains a robust and widely used cornerstone of thiazole chemistry.[6]

The Hantzsch Thiazole Synthesis (1887)

First reported by Arthur Hantzsch, this synthesis is a condensation reaction between an α-haloketone and a thioamide (or a compound containing a thioamide moiety, such as thiourea).[6] The reaction proceeds through a series of nucleophilic substitution, cyclization, and dehydration steps to form the aromatic thiazole ring.

Sources

- 1. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. media.neliti.com [media.neliti.com]

- 3. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 5. Heterocyclic compound - Wikipedia [en.wikipedia.org]

- 6. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Thiazole - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. mjas.analis.com.my [mjas.analis.com.my]

A Technical Guide to the Research Applications of Ethyl 2-(4-methylthiazol-2-yl)acetate: A Versatile Synthetic Intermediate

Abstract: The thiazole ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved therapeutic agents. Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug discovery. This technical guide focuses on Ethyl 2-(4-methylthiazol-2-yl)acetate, a specific, functionalized thiazole derivative. While not extensively characterized as a standalone bioactive agent, its true potential lies in its utility as a versatile synthetic building block. This document provides an in-depth analysis of its synthesis, chemical reactivity, and derivatization potential. We will explore strategic pathways to leverage this molecule for the creation of compound libraries targeting diverse therapeutic areas, including oncology, inflammation, and infectious diseases. Detailed, field-proven protocols and logical frameworks for experimental design are provided to empower researchers in drug development.

The Thiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The five-membered heterocyclic thiazole ring is a recurring motif in a multitude of biologically active compounds. Its presence is critical to the function of natural products like Thiamine (Vitamin B1) and synthetic drugs such as the anti-inflammatory Meloxicam and various antibiotics.[1] Thiazole derivatives are known to possess a wide spectrum of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and anti-HIV activities.[2] This broad utility stems from the ring's ability to act as a bioisostere for other functional groups, participate in hydrogen bonding, and coordinate with metal ions in enzyme active sites.

Ethyl 2-(4-methylthiazol-2-yl)acetate represents a strategically designed starting point for chemical exploration. The ethyl acetate moiety at the C2 position is a reactive handle for extensive chemical modification, while the methyl group at C4 modulates the electronic and steric properties of the thiazole core. This guide will illuminate the pathways to unlock its potential.

Physicochemical Properties and Synthesis

A thorough understanding of a starting material's properties and a reliable synthetic route are paramount for any research campaign.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO₂S | Calculated |

| Molecular Weight | 185.24 g/mol | Calculated |

| IUPAC Name | ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate | IUPAC Naming |

| CAS Number | 179561-55-8 | PubChem |

| Predicted Boiling Point | ~268.7±23.0 °C | ChemSpider |

| Predicted LogP | 1.55 | ChemSpider |

Recommended Synthetic Pathway: Hantzsch Thiazole Synthesis

The most direct and widely adopted method for constructing the thiazole ring is the Hantzsch synthesis. For Ethyl 2-(4-methylthiazol-2-yl)acetate, this involves the condensation of ethyl 2-thioacetamidoacetate with 1-chloropropan-2-one. The causality behind this choice is its high efficiency and the commercial availability of the precursors.

Caption: Proposed Hantzsch synthesis workflow for the target compound.

Protocol 1: Synthesis of Ethyl 2-(4-methylthiazol-2-yl)acetate

-

Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl 2-thioacetamidoacetate (1 equivalent) and absolute ethanol (10 volumes).

-

Reagent Addition: Slowly add 1-chloropropan-2-one (1.1 equivalents) to the stirring solution at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate solvent system.

-

Workup: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

-

Extraction: Redissolve the residue in ethyl acetate (15 volumes) and wash sequentially with a saturated sodium bicarbonate solution (2 x 5 volumes) and brine (1 x 5 volumes). The bicarbonate wash is crucial to neutralize any HCl formed during the reaction, preventing potential ester hydrolysis.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the pure title compound.

Core Reactivity and Derivatization Strategies

The primary value of Ethyl 2-(4-methylthiazol-2-yl)acetate is its capacity for derivatization. The ethyl ester is a versatile functional group that serves as a gateway to a host of other molecular architectures.

Caption: Key derivatization pathways from the parent ester.

Saponification to the Carboxylic Acid

The most critical transformation is the hydrolysis of the ethyl ester to its corresponding carboxylic acid, 2-(4-methylthiazol-2-yl)acetic acid. This acid is a stable, versatile intermediate, primed for amide bond formation, which is the most common bond-forming reaction in medicinal chemistry.

Protocol 2: Hydrolysis to 2-(4-Methylthiazol-2-yl)acetic Acid

-

Dissolution: Dissolve Ethyl 2-(4-methylthiazol-2-yl)acetate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (3:1 ratio, 10 volumes).

-

Hydrolysis: Add lithium hydroxide (LiOH, 1.5 equivalents) and stir the mixture at room temperature for 2-4 hours. The use of LiOH is preferred over NaOH or KOH in some cases as it can lead to cleaner reactions with less risk of side reactions.

-

Quenching & Acidification: Monitor by TLC until the starting material is consumed. Cool the reaction in an ice bath and carefully acidify to pH ~3-4 with 1M HCl.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid, which can often be used in the next step without further purification.

Amide Library Synthesis

With the carboxylic acid in hand, researchers can generate vast libraries of novel compounds by coupling it with diverse, commercially available amines. This approach is fundamental to Structure-Activity Relationship (SAR) studies.

Protocol 3: General Procedure for Amide Coupling

-

Activation: Dissolve 2-(4-methylthiazol-2-yl)acetic acid (1 equivalent) in dichloromethane (DCM) or dimethylformamide (DMF) (15 volumes). Add a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 equivalents). Stir at room temperature for 15-20 minutes. This pre-activation step is crucial for efficient amide bond formation.

-

Amine Addition: Add the desired primary or secondary amine (1.1 equivalents) to the activated acid solution.

-

Reaction: Stir the reaction at room temperature for 8-16 hours.

-

Workup & Purification: Dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate, and brine. Dry the organic phase, concentrate, and purify via flash chromatography or preparative HPLC to obtain the target amide.

Potential Therapeutic Areas for Exploration

The derivatization strategies outlined above can be applied to generate compounds with potential activity in several key therapeutic areas.

Anti-Inflammatory Agents

A number of non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acids. Research has shown that 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives are potent inhibitors of cyclooxygenase (COX) enzymes.[3] By synthesizing the carboxylic acid of our title compound and its amides, researchers can screen for novel COX inhibitors. The structural similarity provides a strong rationale for this line of inquiry.

Anticancer Agents

The thiazole scaffold is present in several anticancer agents. For example, derivatives of 4-methoxybenzoyl-aryl-thiazole have shown potent growth inhibition of cancer cell lines at nanomolar concentrations.[4] Furthermore, indenyl-thiazole derivatives have been investigated as anti-colon and anti-stomach cancer agents.[5] Using Ethyl 2-(4-methylthiazol-2-yl)acetate, researchers can design and synthesize novel compounds that mimic the core structures of these known anticancer agents, exploring different substituents to optimize potency and selectivity.

Neurodegenerative Diseases

Thiazole-based derivatives have been successfully synthesized and evaluated as acetylcholinesterase (AChE) inhibitors, a key target in the treatment of Alzheimer's disease.[6] The flexibility of the amide coupling strategy allows for the introduction of various aromatic and heterocyclic moieties known to interact with the active site of AChE, making this a promising area for exploration.

Antimicrobial and Antiviral Agents

The 2-aminothiazole moiety is a well-established pharmacophore in antimicrobial drug design.[7] While our title compound is not a 2-aminothiazole, its derivatives, particularly amides and hydrazides, can be used to construct more complex heterocyclic systems or to present functional groups that mimic the interactions of known antibiotics. The thiazole ring itself is a component of antivirals and is explored for its anti-HIV properties.[8]

Safety and Handling

While specific toxicity data for Ethyl 2-(4-methylthiazol-2-yl)acetate is not available, general laboratory safety precautions should be followed.

-

Handling: Work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9]

-

Hazards: Based on related structures, the compound may be irritating to the eyes, respiratory system, and skin.[10] Avoid breathing dust, fumes, or vapors.

-

Storage: Store in a tightly closed container in a cool, dry place away from sources of ignition.[11]

Conclusion

Ethyl 2-(4-methylthiazol-2-yl)acetate is a compound of significant strategic value for medicinal chemists and drug discovery professionals. Its true potential is not as an end-product, but as a highly versatile and functionalized building block. Through straightforward, reliable chemical transformations—primarily hydrolysis to the corresponding carboxylic acid followed by amide coupling—this molecule provides access to vast and diverse chemical libraries. The established importance of the thiazole scaffold in treating a wide range of human diseases provides a strong rationale for using this intermediate to develop novel therapeutics for inflammation, cancer, neurodegenerative disorders, and infectious diseases. This guide provides the foundational protocols and strategic insights necessary to embark on such research endeavors.

References

-

Asdaq, S. M. B., Pathan, W., Inamdar, M. N., et al. (2022). The role of thiazole acetate derivatives on isolated heart and blood vessels in experimental rats. Journal of King Saud University - Science. [Link]

-

Pathan, W., Inamdar, M. N., Asdaq, S. M. B., et al. (2022). New Thiazole Acetic Acid Derivatives: A Study to Screen Cardiovascular Activity Using Isolated Rat Hearts and Blood Vessels. Molecules. [Link]

-

Al-Masoudi, N. A., et al. (2021). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies. [Link]

-

Li, J., et al. (2012). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Journal of the Serbian Chemical Society. [Link]

-

PubChem. Ethyl 2-formamidothiazol-4-acetate. National Center for Biotechnology Information. [Link]

-

Naseem, S., Shafiq, Z., Taslimi, P., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. [Link]

-

Pharmaguideline. (2023). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]

-

Abdu-Rahem, L. R., et al. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Annals of the Romanian Society for Cell Biology. [Link]

-

ChemBK. Ethyl 2-(2-formylaminothiazol-4-yl) acetate. ChemBK. [Link]

-

Kotgire, S. S., et al. (2017). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. Indo American Journal of Pharmaceutical Research. [Link]

-

Sztanke, K., et al. (2018). Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties. Molecules. [Link]

-

Azzam, R. A., & Seif, M. (2024). Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. Advances in Basic and Applied Sciences. [Link]

-

Ino, Y., et al. (1990). Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. Journal of Medicinal Chemistry. [Link]

-

El-Sayed, H. A., & Al-Majid, A. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link]

-

Mard, S. A., et al. (2014). Biological Activities of Ethyl Acetate Extract of Different Parts of Hyssopus Angustifolius. Jundishapur Journal of Natural Pharmaceutical Products. [Link]

- CN105348216A - Synthetic method for 2-acetyl thiazole.

-

PubChem. Ethyl 2-(4-Bromothiazol-2-yl)acetate. National Center for Biotechnology Information. [Link]

-

Wang, L., et al. (2012). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Molecules. [Link]

-

El-Gazzar, M. G., et al. (2022). Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molinspiration properties. PLoS ONE. [Link]

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 2. The role of thiazole acetate derivatives on isolated heart and blood vessels in experimental rats - Journal of King Saud University - Science [jksus.org]

- 3. Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. sysrevpharm.org [sysrevpharm.org]

- 9. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 10. chembk.com [chembk.com]

- 11. meridianbioscience.com [meridianbioscience.com]

1H NMR and 13C NMR data for Ethyl 2-(4-methylthiazol-2-yl)acetate

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Ethyl 2-(4-methylthiazol-2-yl)acetate

Authored by a Senior Application Scientist

Introduction: The Imperative for Precise Structural Elucidation

In the realm of drug development and materials science, the unambiguous characterization of molecular structure is the bedrock upon which all subsequent research is built. Ethyl 2-(4-methylthiazol-2-yl)acetate is a heterocyclic compound featuring a thiazole core, a common scaffold in pharmacologically active molecules. Its precise structural confirmation is paramount for understanding its chemical reactivity, biological activity, and potential as a synthetic intermediate.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the structural elucidation of organic molecules in solution.[1][2] By probing the magnetic properties of atomic nuclei—primarily ¹H (proton) and ¹³C (carbon-13)—NMR provides unparalleled insight into the molecular framework, connectivity, and stereochemistry. This guide offers a detailed examination of the ¹H and ¹³C NMR spectra of Ethyl 2-(4-methylthiazol-2-yl)acetate, grounded in both theoretical principles and practical experimental considerations. We will dissect the spectral data, explain the rationale behind the experimental protocol, and provide a self-validating framework for researchers seeking to perform similar analyses.

Molecular Structure and NMR Assignment Framework

To interpret the NMR spectra effectively, we must first define the distinct nuclear environments within the molecule. Each chemically non-equivalent proton and carbon atom will give rise to a unique signal. The structure, with systematic numbering for NMR analysis, is presented below.

Figure 1: Molecular structure of Ethyl 2-(4-methylthiazol-2-yl)acetate with labeled carbon and proton environments for NMR assignment.

¹H NMR Spectral Data and In-Depth Interpretation

The ¹H NMR spectrum provides a quantitative and qualitative map of the proton environments in a molecule. The chemical shift (δ) indicates the electronic environment, the integration value reveals the number of protons generating the signal, and the signal's multiplicity (splitting pattern) elucidates the number of neighboring protons.[1]

Summary of ¹H NMR Data

The following table summarizes the expected ¹H NMR data for Ethyl 2-(4-methylthiazol-2-yl)acetate, typically recorded in deuterated chloroform (CDCl₃).

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| Hc | ~1.27 | Triplet (t) | 3H | ~7.1 | O-CH₂-CH₃ (C10) |